molecular formula C13H11FN2O2 B6330098 Methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate CAS No. 1314987-75-1

Methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate

Cat. No.: B6330098
CAS No.: 1314987-75-1
M. Wt: 246.24 g/mol
InChI Key: UKSJPUJYGHWVOY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 6-aminopyridine.

    Esterification: The 3-fluorobenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-fluorobenzoate.

    Coupling Reaction: The methyl 3-fluorobenzoate is then coupled with 6-aminopyridine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate involves its interaction with specific molecular targets. The aminopyridine moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. The ester group can undergo hydrolysis to release the active form of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(6-aminopyridin-3-yl)-benzoate: Lacks the fluorine atom, which may affect its binding affinity and selectivity.

    Methyl 4-(6-aminopyridin-3-yl)-3-chlorobenzoate: Contains a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    Methyl 4-(6-aminopyridin-3-yl)-3-bromobenzoate: Contains a bromine atom, which may influence its chemical and biological properties.

Uniqueness

Methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly enhance its chemical stability, binding affinity, and selectivity in various applications. The combination of the aminopyridine moiety and the fluorobenzoate ester makes it a versatile compound for research and development in multiple fields.

Properties

IUPAC Name

methyl 4-(6-aminopyridin-3-yl)-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c1-18-13(17)8-2-4-10(11(14)6-8)9-3-5-12(15)16-7-9/h2-7H,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSJPUJYGHWVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CN=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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